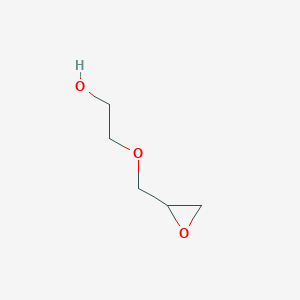

2-(Oxiran-2-ylmethoxy)ethan-1-ol

Description

2-(Oxiran-2-ylmethoxy)ethan-1-ol is a bifunctional compound containing an epoxide (oxirane) ring and a hydroxyl group connected via an ethoxy chain. Its molecular structure enables versatile reactivity, particularly in ring-opening polymerization (ROP) and nucleophilic substitution reactions. This compound serves as a critical monomer in synthesizing redox-responsive polymers for biomedical applications, such as tumor-targeted drug delivery systems . For example, it has been polymerized to form polyglycerols (PSSGs) with disulfide cross-linkers, which degrade in the presence of glutathione (GSH) in cancer cells . Additionally, it acts as a precursor for synthesizing tetrazole- and imidazole-based bioactive molecules via reactions with m-CPBA, mercaptotetrazoles, and epichlorohydrin .

Properties

IUPAC Name |

2-(oxiran-2-ylmethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-1-2-7-3-5-4-8-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGZWHZWSVUSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-81-9 | |

| Details | Compound: Polyethylene glycol monoglycidyl ether | |

| Record name | Polyethylene glycol monoglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201284756 | |

| Record name | Polyethylene glycol monoglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27252-81-9 | |

| Record name | Polyethylene glycol monoglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxiran-2-ylmethoxy)ethan-1-ol can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The epoxide ring can be reduced to form diols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

Oxidation: Glycidic acid or glycidic aldehyde.

Reduction: 1,2,3-trihydroxypropane.

Substitution: Various substituted glycidol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its dual functionality (epoxide and hydroxyl group) allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

| Reaction Type | Products Formed | Reagents Used |

|---|---|---|

| Oxidation | Glycidic acid | Potassium permanganate |

| Reduction | 1,2,3-Trihydroxypropane | Lithium aluminum hydride |

| Substitution | Various glycidol derivatives | Nucleophiles (amines, thiols) |

Biology

In biological research, 2-(Oxiran-2-ylmethoxy)ethan-1-ol is utilized as a precursor for the synthesis of biocompatible polymers and surfactants. These materials are essential for drug delivery systems and diagnostic agents due to their compatibility with biological systems.

Medicine

This compound plays a critical role in developing drug delivery systems and diagnostic agents. Its properties facilitate the formulation of drugs that require specific delivery mechanisms to enhance efficacy.

Epoxy Resins

This compound is extensively used in producing epoxy resins , which are crucial in coatings, adhesives, and composite materials. The epoxy functionality provides excellent mechanical properties and chemical resistance.

Case Studies

- Pharmaceutical Development

- Polymer Synthesis

- Agrochemical Synthesis

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethan-1-ol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of different products. This reactivity is exploited in the synthesis of various compounds and materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(Oxiran-2-ylmethoxy)ethan-1-ol but differ in functional groups, reactivity, and applications:

Reactivity and Application Comparison

- Epoxide Reactivity: The parent compound undergoes epoxide ring-opening reactions, enabling polymerization (e.g., ARoP with EEGE) and derivatization (e.g., tetrazole-thioether formation) . SSG integrates a disulfide bond, allowing redox-triggered degradation in high-GSH environments . 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol’s aromatic group may stabilize the epoxide, favoring electrophilic substitutions over polymerization .

- Tetrazole derivatives of the parent compound (e.g., compound 3 in ) exhibit bioactivity but require further purification for pharmaceutical use .

- Thermophysical Properties: 2-(2-Methoxyethoxy)ethanol has well-documented thermophysical data (density, viscosity) for solvent applications , while the parent compound’s data focus on polymerization kinetics .

Research Findings and Data Tables

Table 2: Thermophysical Properties of 2-(2-Methoxyethoxy)ethanol

| Property | Value (Literature) | Value (This Study) |

|---|---|---|

| Density (g/cm³) | 1.025 | 1.024 |

| Viscosity (mPa·s) | 5.2 | 5.1 |

Biological Activity

2-(Oxiran-2-ylmethoxy)ethan-1-ol, also known as glycidyl ether, is a compound characterized by the presence of an epoxide group and a hydroxyl functional group. This unique structure imparts significant reactivity and biological activity, making it a valuable compound in medicinal chemistry and materials science. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is CHO, with a molecular weight of approximately 118.13 g/mol. The compound's structure includes an oxirane ring that contributes to its reactivity, particularly towards nucleophiles due to the strained nature of the epoxide.

The biological activity of this compound is primarily attributed to its epoxide group, which can undergo ring-opening reactions with various nucleophiles. This reactivity leads to the formation of diverse products that can exhibit different biological properties. The compound has been studied for its potential applications in drug development, particularly in the synthesis of biologically active derivatives .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound and its derivatives can induce cytotoxic effects in cancer cell lines. For example, specific analogs have shown efficacy in inhibiting cancer cell proliferation by interfering with cellular signaling pathways .

Drug Delivery Systems

The compound's ability to form biocompatible polymers makes it a candidate for use in drug delivery systems. Its reactivity allows for modifications that enhance drug solubility and release profiles, improving therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Applications in Research and Industry

The versatility of 2-(Oxiran-2-yloxy)ethan-1-ol extends beyond medicinal chemistry into materials science. It is utilized as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Additionally, it plays a critical role in producing epoxy resins used in coatings, adhesives, and composites .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Oxiran-2-ylmethoxy)-9H-carbazole | Oxirane group attached to carbazole | Exhibits potent antimicrobial activity |

| 3-(Oxiran-2-yloxy)-phenol | Oxirane group attached to phenolic ring | Potential use in polymer chemistry |

| 2-(Oxiran-3-yloxy)-phenol | Similar phenolic structure with different oxirane | Investigated for antioxidant properties |

This table illustrates how similar compounds differ in their structural features and biological activities, highlighting the unique aspects of 2-(Oxiran-2-yloxy)ethan-1-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.